N-[6-[(3R,5R)-3,5-dimethylpiperidin-1-yl]pyridin-3-yl]-2-methyl-7-(2-morpholin-4-ylethoxy)-4-oxo-3H-quinazoline-6-sulfonamide
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Overview
Description
N-[6-[(3R,5R)-3,5-dimethylpiperidin-1-yl]pyridin-3-yl]-2-methyl-7-(2-morpholin-4-ylethoxy)-4-oxo-3H-quinazoline-6-sulfonamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-[(3R,5R)-3,5-dimethylpiperidin-1-yl]pyridin-3-yl]-2-methyl-7-(2-morpholin-4-ylethoxy)-4-oxo-3H-quinazoline-6-sulfonamide involves multiple steps, each requiring specific reagents and conditionsEach step requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity reagents, and implementing efficient purification techniques. Industrial production also requires adherence to safety and environmental regulations to minimize the impact of chemical processes on workers and the environment .
Chemical Reactions Analysis
Types of Reactions
N-[6-[(3R,5R)-3,5-dimethylpiperidin-1-yl]pyridin-3-yl]-2-methyl-7-(2-morpholin-4-ylethoxy)-4-oxo-3H-quinazoline-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
N-[6-[(3R,5R)-3,5-dimethylpiperidin-1-yl]pyridin-3-yl]-2-methyl-7-(2-morpholin-4-ylethoxy)-4-oxo-3H-quinazoline-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific molecular targets involved in disease pathways.
Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of N-[6-[(3R,5R)-3,5-dimethylpiperidin-1-yl]pyridin-3-yl]-2-methyl-7-(2-morpholin-4-ylethoxy)-4-oxo-3H-quinazoline-6-sulfonamide involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[6-[(3R,5R)-3,5-dimethylpiperidin-1-yl]pyridin-3-yl]-2-methyl-7-(2-morpholin-4-ylethoxy)-4-oxo-3H-quinazoline-6-sulfonamide include:
2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl derivatives: These compounds share structural similarities and are investigated for their potential as inhibitors in various biological pathways.
Pyridin-3-yl methanone derivatives: These compounds are studied for their therapeutic potential in treating diseases such as cancer.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This compound’s ability to interact with multiple molecular targets makes it a valuable tool in various fields of research .
Properties
Molecular Formula |
C27H36N6O5S |
---|---|
Molecular Weight |
556.7 g/mol |
IUPAC Name |
N-[6-[(3R,5R)-3,5-dimethylpiperidin-1-yl]pyridin-3-yl]-2-methyl-7-(2-morpholin-4-ylethoxy)-4-oxo-3H-quinazoline-6-sulfonamide |
InChI |
InChI=1S/C27H36N6O5S/c1-18-12-19(2)17-33(16-18)26-5-4-21(15-28-26)31-39(35,36)25-13-22-23(29-20(3)30-27(22)34)14-24(25)38-11-8-32-6-9-37-10-7-32/h4-5,13-15,18-19,31H,6-12,16-17H2,1-3H3,(H,29,30,34)/t18-,19-/m1/s1 |
InChI Key |
PWDGOAJDNRTIMX-RTBURBONSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](CN(C1)C2=NC=C(C=C2)NS(=O)(=O)C3=C(C=C4C(=C3)C(=O)NC(=N4)C)OCCN5CCOCC5)C |
Canonical SMILES |
CC1CC(CN(C1)C2=NC=C(C=C2)NS(=O)(=O)C3=C(C=C4C(=C3)C(=O)NC(=N4)C)OCCN5CCOCC5)C |
Origin of Product |
United States |
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